molecular formula C11H7NO5 B1457909 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid CAS No. 1375064-71-3

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid

Cat. No.: B1457909
CAS No.: 1375064-71-3
M. Wt: 233.18 g/mol
InChI Key: FUWUAFDSPMHYPU-UHFFFAOYSA-N
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Description

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is a chemical compound with the molecular formula C11H7NO5 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are suitable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of isoxazole synthesis, such as the use of metal catalysts and cyclization reactions, can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological pathways and enzyme interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Carboxyphenyl)isoxazole-3-carboxylic Acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both carboxylic acid groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(4-carboxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-10(14)7-3-1-6(2-4-7)9-5-8(11(15)16)12-17-9/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWUAFDSPMHYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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